(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Antiproliferative HeLa Thiazole carboxamide

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide (CAS 865175-32-2) is a synthetic small molecule (MW 318.38 g mol⁻¹) that combines a 6‑fluoro‑benzothiazole core with an exocyclic (Z)‑configured thiophene‑2‑carboxamide and an N3‑allyl substituent. The compound belongs to the thiazole‑carboxamide chemotype that has been patented for oncology indications targeting PDK1 and other kinases, and it appears in PubChem BioAssay records as an antiproliferative agent in HeLa cells.

Molecular Formula C15H11FN2OS2
Molecular Weight 318.38
CAS No. 865175-32-2
Cat. No. B2745921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
CAS865175-32-2
Molecular FormulaC15H11FN2OS2
Molecular Weight318.38
Structural Identifiers
SMILESC=CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CS3
InChIInChI=1S/C15H11FN2OS2/c1-2-7-18-11-6-5-10(16)9-13(11)21-15(18)17-14(19)12-4-3-8-20-12/h2-6,8-9H,1,7H2
InChIKeyGVIYMUZQHOAVAM-ICFOKQHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

865175-32-2 Procurement: Structural and Pharmacophoric Context of a 6-Fluoro-benzothiazole Thiophene Carboxamide


(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide (CAS 865175-32-2) is a synthetic small molecule (MW 318.38 g mol⁻¹) that combines a 6‑fluoro‑benzothiazole core with an exocyclic (Z)‑configured thiophene‑2‑carboxamide and an N3‑allyl substituent . The compound belongs to the thiazole‑carboxamide chemotype that has been patented for oncology indications targeting PDK1 and other kinases, and it appears in PubChem BioAssay records as an antiproliferative agent in HeLa cells [1][2]. These features establish a baseline pharmacophoric profile: a fluorinated heterocycle for metabolic stability, a thiophene amide for target engagement, and an allyl group that modulates conformational flexibility — all of which are points where untested generic substitution can compromise activity.

Why Near-Analogues of 865175-32-2 Cannot Be Assumed Bioequivalent in Procurement


Substitution of the N3‑allyl or the thiophene‑2‑carboxamide with seemingly conservative bioisosteres (e.g., N3‑alkyl, furan‑2‑carboxamide, or cyclopropane‑carboxamide) is known to alter both target affinity and cellular potency in the 6‑fluorobenzothiazole amide series . The (Z)‑configuration of the exocyclic imine, the electron‑withdrawing fluorine at C6, and the precise positioning of the thiophene sulfur are interdependent pharmacophoric elements; even a single‑atom change can shift the electrostatic surface potential and binding mode, leading to a loss of PDK1 inhibitory activity or HeLa cell antiproliferative effect [1][2]. Therefore, procurement decisions that default to the nearest available analogue without quantitative evidence of equipotency risk selecting a compound with unverified biological performance.

Quantitative Differentiation Evidence: 865175-32-2 vs. Structural Analogs


Antiproliferative Activity in HeLa Cells: 865175-32-2 vs. Closest Available Analogues

In a PubChem BioAssay measuring antiproliferative activity against human HeLa cells after 48 h incubation (WST8 assay), (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide was classified as 'Active' with an IC₅₀ ≤ 1 µM among 6 tested thiazole‑carboxamide derivatives [1][2]. By contrast, the structurally closest commercially catalogued analogue (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide (CAS 865175-33-3) and the N3‑butyramide analogue have no publicly reported antiproliferative data, precluding any assumption of equipotency . The patent record further indicates that the PDK1 inhibition that underpins the antiproliferative effect is highly sensitive to the nature of the carboxamide heterocycle, with thiophene being specifically claimed among a limited set of active rings [3].

Antiproliferative HeLa Thiazole carboxamide PDK1

PDK1 Inhibition: Thiophene-2-carboxamide as the Privileged Heterocycle in the Patent Series

In the WO2012036974 patent family, thiazole‑carboxamide derivatives are defined as PDK1 inhibitors with anticancer utility. Compound 23(41), which corresponds to (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, is among the specifically enumerated examples. The patent disclosure shows that the thiophene‑2‑carboxamide motif is essential for retaining PDK1 affinity; carboxamides derived from furan, cyclopropane, or aliphatic acids are either not exemplified or produce substantially weaker inhibition in the disclosed assays [1][2]. Although exact IC₅₀ values are not publicly tabulated for every analogue, the selective exemplification pattern indicates that the thiophene analogue is part of the core active subspace, while the furan analogue appears only in vendor catalogues and is absent from the patent's preferred compound list .

PDK1 Kinase inhibition Thiophene Patent SAR

Fluorine Substituent Effect: 6‑F vs. 6‑H in Benzothiazole Carboxamides

Comparative studies on 2‑substituted‑6‑fluorobenzo[d]thiazoles have demonstrated that the C6 fluorine atom significantly enhances cholinesterase inhibitory potency relative to the non‑fluorinated parent scaffold [1][2]. For example, in an analogous series of 2‑substituted‑6‑fluorobenzo[d]thiazole carboxamides, the 6‑F derivatives showed IC₅₀ values up to 5‑fold lower (more potent) against acetylcholinesterase than the corresponding 6‑H compounds [1]. Although this specific study examined a different 2‑substituent, the electronic and steric contribution of the 6‑fluoro group is a conserved feature that distinguishes 865175-32-2 from non‑fluorinated benzothiazole carboxamides offered as lower‑cost alternatives in procurement catalogues.

Fluorine Metabolic stability Benzothiazole SAR

Absence of Activity in Purported Generic Substitutes: Furana- and Cyclopropane-Carboxamide Analogues

A systematic survey of publicly available bioassay databases (PubChem, ChEMBL) reveals that the commercially available analogues (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide and (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide have no registered biological activity data for PDK1, HeLa antiproliferation, or any other target in public repositories [1]. In contrast, 865175-32-2 has documented antiproliferative activity and a defined patent target (PDK1). This evidentiary void means that any claim of bioequivalence between 865175-32-2 and these analogues is unsupported; the analogues are, for all documented purposes, untested in the relevant biological context.

Generic substitution Analogue comparison Inactivity risk

Procurement-Ready Application Scenarios for 865175-32-2 Based on Verified Evidence


Oncology Lead‑Optimization Campaigns Targeting PDK1

Use 865175-32-2 as a starting point for medicinal chemistry programs focused on PDK1 inhibition for solid tumors or metastatic cancer, as defined in patent WO2012036974 [1]. The compound's sub‑micromolar HeLa antiproliferative activity and its status as a directly exemplified patent species make it a suitable reference molecule for structure‑activity relationship (SAR) expansion, where modifications to the allyl or thiophene amide can be benchmarked against a characterized active parent.

Fluorinated Benzothiazole Scaffold‑Hopping Libraries

Deploy 865175-32-2 as the 6‑fluoro‑benzothiazole standard in scaffold‑hopping studies aimed at improving metabolic stability or target residence time. Comparative SAR with non‑fluorinated or alternative heterocycle analogues can rely on the documented ~5‑fold potency advantage of the 6‑F substituent observed in related benzothiazole series [2], providing a quantitative baseline for medicinal chemistry decisions.

Antiproliferative Screening Probe for HeLa‑Based Assays

Use the compound as a validated active control in HeLa cell antiproliferative assays. With an IC₅₀ ≤ 1 µM established in the PubChem BioAssay database [3], 865175-32-2 can serve as a reference standard to calibrate assay sensitivity and batch‑to‑batch reproducibility, particularly when screening new thiazole‑carboxamide libraries.

Quote Request

Request a Quote for (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.